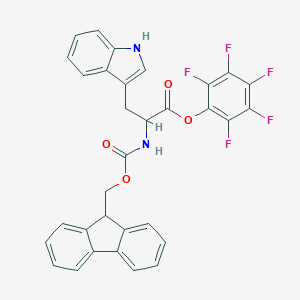

Fmoc-d-Trp-OPfp

Übersicht

Beschreibung

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-tryptophan pentafluorophenyl ester, commonly known as Fmoc-D-Trp-OPfp, is a chemical compound used primarily in peptide synthesis. It is a derivative of D-tryptophan, an amino acid, and is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mildly basic conditions .

Wissenschaftliche Forschungsanwendungen

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-tryptophan pentafluorophenyl ester is widely used in scientific research, particularly in the following areas:

Peptide Synthesis: It is a key reagent in the synthesis of peptides and proteins, allowing for the sequential addition of amino acids.

Drug Development: Peptides synthesized using this compound are used in the development of new pharmaceuticals, including peptide-based drugs.

Biological Studies: It is used to create peptides for studying protein-protein interactions, enzyme functions, and other biological processes.

Material Science: Peptides synthesized with this compound are used in the development of novel materials, such as hydrogels for biomedical applications.

Wirkmechanismus

Target of Action

Fmoc-D-Trp-OPfp is primarily used as an amino acid protecting group in organic synthesis . It is often used in the synthesis of peptides or proteins with complex structures .

Mode of Action

The Fmoc (Fluorenylmethyloxycarbonyl) group in this compound is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

As a protecting group, this compound plays a crucial role in peptide synthesis, particularly in solid-phase peptide synthesis (spps) . It protects the amine group during the synthesis process and is removed under basic conditions without disturbing the acid-labile linker between the peptide and the resin .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides or proteins with complex structures . By protecting the amine group during synthesis, it allows for the creation of these complex structures without unwanted side reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the removal of the Fmoc group is facilitated by basic conditions . Therefore, the pH of the environment can significantly impact the efficacy of this compound. Additionally, the compound should be stored in a dry environment at 2-8°C to maintain its stability .

Biochemische Analyse

Biochemical Properties

Fmoc-D-Trp-OPfp plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins during the synthesis process. The nature of these interactions is primarily through the formation of amide bonds in the presence of a base . The Fmoc group in this compound is rapidly removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in peptide synthesis. It is involved in the formation of amide bonds, a crucial step in peptide chain elongation . The Fmoc group serves as a protecting group for the amino acid, preventing unwanted side reactions during synthesis .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this pathway, particularly those involved in the formation of amide bonds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-tryptophan pentafluorophenyl ester typically involves the following steps:

Preparation of Fmoc-D-tryptophan: This is achieved by reacting D-tryptophan with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

Formation of the Pentafluorophenyl Ester: The Fmoc-D-tryptophan is then reacted with pentafluorophenol and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the pentafluorophenyl ester.

Industrial Production Methods

In industrial settings, the production of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-tryptophan pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated systems for precise control of reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-tryptophan pentafluorophenyl ester undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under mildly basic conditions using reagents such as piperidine or diethylamine.

Coupling Reactions: The pentafluorophenyl ester group facilitates the formation of peptide bonds by reacting with amino groups of other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Coupling: Dicyclohexylcarbodiimide (DCC) and pentafluorophenol are used for ester formation.

Major Products

The primary products of these reactions are peptides with the desired sequence, where the Fmoc group has been removed, and the amino acids are linked via peptide bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tryptophan pentafluorophenyl ester (Fmoc-L-Trp-OPfp): Similar to Fmoc-D-Trp-OPfp but with the L-tryptophan isomer.

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tryptophan tert-butyl ester (Fmoc-L-Trp-OtBu): Uses a tert-butyl ester instead of a pentafluorophenyl ester.

Uniqueness

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-tryptophan pentafluorophenyl ester is unique due to its use of the D-isomer of tryptophan, which can impart different biological properties compared to the L-isomer. Additionally, the pentafluorophenyl ester group provides enhanced reactivity in peptide coupling reactions .

Biologische Aktivität

Fmoc-d-Trp-OPFP (Fluorenylmethyloxycarbonyl-d-Tryptophan-2,3-O-Isopropylidene-4-Formylphenyl) is a derivative of tryptophan that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article provides an in-depth analysis of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through solid-phase peptide synthesis (SPPS), which allows for the incorporation of various modifications to enhance its biological properties. The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a protecting group during peptide synthesis, facilitating the formation of complex peptides while maintaining stability during reactions.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. A study demonstrated that derivatives of tryptophan, including Fmoc-d-Trp, can enhance cytotoxicity against various cancer cell lines. The introduction of specific side-chain modifications, such as prenylation, has been shown to improve the efficacy of these compounds against small cell lung cancer (SCLC) models both in vitro and in vivo .

Table 1: Cytotoxicity of Fmoc-d-Trp Derivatives

| Compound | IC50 (μM) | Cell Line | Study Reference |

|---|---|---|---|

| Fmoc-d-Trp | 24.5 | H69 | |

| Fmoc-d-Trp(N-tert-prenyl) | 12.5 | DMS79 | |

| Fmoc-d-Trp(Boc) | 30.0 | Various Tumor Cells |

The mechanism by which this compound exerts its biological effects primarily involves apoptosis induction in cancer cells. The compound promotes cell death through mechanisms such as:

- Membrane Integrity Loss : Studies show that treated cells exhibit increased membrane permeability, indicating apoptosis .

- Caspase Activation : The activation of caspases, a family of cysteine proteases, is crucial for the execution phase of apoptosis .

Study on Small Cell Lung Cancer (SCLC)

In a notable study, Fmoc-d-Trp derivatives were tested on SCLC cell lines H69 and DMS79. The results indicated that the prenylated form significantly reduced tumor growth and induced apoptosis more effectively than its non-prenylated counterparts. This suggests that modifications to the tryptophan residue can enhance the therapeutic potential of these peptides .

Urotensin II Analogs

Research on urotensin II analogs has also highlighted the importance of tryptophan residues in biological activity. The analogs demonstrated varying binding affinities to G protein-coupled receptors (GPCRs), showcasing how structural modifications can influence receptor interactions and subsequent biological responses .

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H21F5N2O4/c33-25-26(34)28(36)30(29(37)27(25)35)43-31(40)24(13-16-14-38-23-12-6-5-7-17(16)23)39-32(41)42-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,38H,13,15H2,(H,39,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPGTAYCHANVFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H21F5N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403884 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136554-94-4 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.